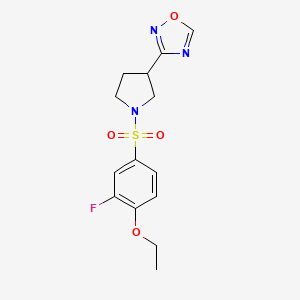

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S/c1-2-21-13-4-3-11(7-12(13)15)23(19,20)18-6-5-10(8-18)14-16-9-22-17-14/h3-4,7,9-10H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWROWYDXMBFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the pyrrolidine ring using sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the ethoxy group is added to the fluorophenyl ring.

Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.

Cyclization: The oxadiazole ring can participate in cyclization reactions with various electrophiles, leading to the formation of fused ring systems.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Cyclization: Electrophiles, dehydrating agents, reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Amino or thiol-substituted derivatives.

Cyclization: Fused ring systems.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a lead compound for anti-inflammatory and analgesic agents. Its sulfonamide group is known for enhancing biological activity through interactions with various enzymes and receptors.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The ability of the oxadiazole moiety to interfere with cellular processes may lead to the development of novel anticancer therapies. Research into related compounds has shown significant cytotoxicity against various cancer cell lines, suggesting that 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole could exhibit similar effects.

Enzyme Inhibition

Compounds containing oxadiazole rings have been studied for their role as enzyme inhibitors. The sulfonamide functionality can enhance binding affinity to target enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. Investigating the interaction of this compound with COX enzymes could provide insights into its potential as an anti-inflammatory agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity | A study on structurally similar oxadiazole compounds revealed IC50 values indicating potent activity against breast cancer cell lines (MCF-7) with values below 10 µM. |

| Enzyme Inhibition | Research on related sulfonamide derivatives showed selective inhibition of COX enzymes with IC50 values ranging from 0.01 to 5 µM, suggesting potential for similar activity in the target compound. |

| Analgesic Effects | Compounds with analogous structures demonstrated significant analgesic effects in animal models, showing promise for development into pain management therapies. |

Mechanism of Action

The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, enhancing binding affinity and specificity. The fluorinated phenyl ring can also contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The target compound shares structural similarities with the following analogs:

Key Observations

Substituent Effects on Activity: The phenylethyl-pyrrolidine analogs (1a and 1b) highlight the importance of stereochemistry: the R-configuration (1a) showed stronger antiviral activity (EC₅₀ = 0.8 μM) than the S-isomer (1b), likely due to optimized target binding . Electron-Withdrawing Groups: The trifluoromethyl group in increases metabolic stability compared to the ethoxy-fluorophenyl group in the target compound, but may reduce solubility . Fluorine Substitution: Fluorine at the 3-position of the phenyl ring (target compound) enhances electronegativity and may improve membrane permeability vs. non-fluorinated analogs .

Structural Conformation :

- Dihedral angles between the oxadiazole ring and pyrrolidine (e.g., C4–N1–N2–C2 = 175.5°) in suggest planar conformations that favor π-π stacking with aromatic residues in viral proteases or kinases .

Patent-Based Insights: Compounds with pyrrolo-triazolo-pyrazine cores () exhibit nanomolar kinase inhibition, implying that the pyrrolidine-sulfonyl-oxadiazole scaffold in the target compound could be repurposed for kinase-targeted therapies .

Biological Activity

3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of an oxadiazole ring , a pyrrolidine moiety , and a sulfonyl group attached to a 4-ethoxy-3-fluorophenyl substituent. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Synthesis Methodology

The synthesis typically involves several steps:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the pyrrolidine moiety via nucleophilic substitution.

- Attachment of the sulfonyl group using sulfonation techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For example, similar compounds have shown effective inhibition against pathogens such as Escherichia coli and Candida albicans .

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| 4a | Antibacterial | E. coli | 15 |

| 4b | Antibacterial | P. aeruginosa | 12 |

| 4i | Antifungal | C. albicans | 10 |

Anticancer Activity

The compound's anticancer potential has been highlighted in various studies. In vitro assays have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). Notably, some derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways.

- Induction of Apoptosis : Evidence suggests it can activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives related to this compound:

- Antimicrobial Studies : A series of new oxadiazole derivatives were synthesized and tested for antimicrobial activity, revealing promising results against various bacterial strains .

- Anticancer Studies : A comparative study highlighted the efficacy of certain oxadiazoles against multiple cancer cell lines, demonstrating lower IC50 values than traditional chemotherapeutics .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole?

Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation of pyrrolidine : React 4-ethoxy-3-fluorobenzenesulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Oxadiazole ring formation : Use a cyclization reaction between a nitrile precursor and hydroxylamine, followed by dehydration, to construct the 1,2,4-oxadiazole core.

Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity, with yields monitored via TLC .

Key considerations include optimizing reaction temperatures (e.g., 50–80°C) and selecting catalysts (e.g., Cs₂CO₃ for base-sensitive steps) .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

Critical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., sulfonyl and oxadiazole peaks). ¹⁹F NMR validates fluorophenyl group retention .

- Mass spectrometry (HRMS) : Determines molecular weight accuracy (e.g., ±0.001 Da) and fragmentation patterns .

- Chiral analysis : Supercritical fluid chromatography (SFC) measures enantiomeric excess (>97% ee in optimized syntheses) .

- TLC : Monitors reaction progress and purity during purification .

Advanced: How can enantiomeric excess be optimized during synthesis?

Answer:

Enantioselective synthesis requires:

- Chiral catalysts : Iridium-based catalysts or chiral auxiliaries to induce stereochemistry at the pyrrolidine ring .

- Reaction condition tuning : Lower temperatures (e.g., 50°C) reduce racemization, while polar aprotic solvents (e.g., DME) enhance selectivity .

- SFC validation : Regular analysis during synthesis ensures high enantiopurity, with adjustments made to chromatography gradients if ee drops below 95% .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NMR shifts or MS fragments) are addressed via:

- Cross-validation : Compare experimental NMR data with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .

- Isotopic labeling : Use ¹⁵N or ²H labeling to trace ambiguous signals in complex spectra .

- X-ray crystallography : Resolve absolute stereochemistry if SFC/NMR ambiguities persist .

Advanced: How does sulfonyl group modification impact pharmacological activity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups : Fluorine and ethoxy substituents enhance metabolic stability and target binding (e.g., enzyme inhibition) .

- Stereochemical effects : (S)-configured sulfonamides show higher affinity for biological targets than (R)-isomers, as shown in kinase inhibition assays .

- In vitro assays : Test modified analogs against disease-relevant cell lines (e.g., cancer or microbial models) to quantify potency shifts .

Advanced: What computational methods predict target-binding affinity?

Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and interaction with biological targets .

- Molecular docking : Software like AutoDock Vina simulates binding poses with enzymes (e.g., SARS-CoV-2 main protease) using crystal structures from the PDB .

- MD simulations : GROMACS or AMBER assess binding stability over time (e.g., 100-ns trajectories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.